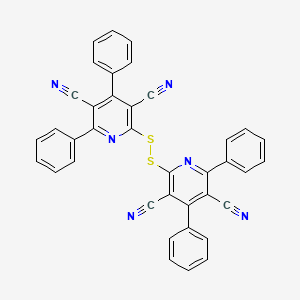
2,2'-Disulfanediylbis(4,6-diphenylpyridine-3,5-dicarbonitrile)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Disulfanediylbis(4,6-diphenylpyridine-3,5-dicarbonitrile) is a complex organic compound characterized by its unique structure, which includes two pyridine rings connected by a disulfide bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Disulfanediylbis(4,6-diphenylpyridine-3,5-dicarbonitrile) typically involves the reaction of 4,6-diphenylpyridine-3,5-dicarbonitrile with a disulfide source under controlled conditions. One common method is the use of a thiol-disulfide exchange reaction, where the pyridine derivative is reacted with a disulfide compound in the presence of a catalyst .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and catalyst concentration to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Disulfanediylbis(4,6-diphenylpyridine-3,5-dicarbonitrile) can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The pyridine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Reagents like halogens or organometallic compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Applications De Recherche Scientifique
2,2’-Disulfanediylbis(4,6-diphenylpyridine-3,5-dicarbonitrile) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Used in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Mécanisme D'action
The mechanism of action of 2,2’-Disulfanediylbis(4,6-diphenylpyridine-3,5-dicarbonitrile) involves its ability to undergo redox reactions due to the presence of the disulfide bond. This bond can be cleaved and reformed under specific conditions, making it useful in various chemical and biological processes. The pyridine rings can also participate in coordination chemistry, forming complexes with metal ions and other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Disulfanediylbis(4,6-dimethylnicotinonitrile): Similar structure but with methyl groups instead of phenyl groups.
2-(2′-Pyridyl)-4,6-diphenylphosphinine: Contains a phosphorus atom instead of a disulfide bond.
2,2’-Disulfanediylbis(4,6-dimethylpyrimidine): Similar disulfide linkage but with pyrimidine rings instead of pyridine rings
Uniqueness
2,2’-Disulfanediylbis(4,6-diphenylpyridine-3,5-dicarbonitrile) is unique due to its combination of a disulfide bond and pyridine rings, which provides it with distinct redox properties and the ability to form stable complexes with various molecules. This makes it particularly useful in applications requiring reversible redox reactions and coordination chemistry.
Propriétés
Numéro CAS |
86625-34-5 |
|---|---|
Formule moléculaire |
C38H20N6S2 |
Poids moléculaire |
624.7 g/mol |
Nom IUPAC |
2-[(3,5-dicyano-4,6-diphenylpyridin-2-yl)disulfanyl]-4,6-diphenylpyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C38H20N6S2/c39-21-29-33(25-13-5-1-6-14-25)31(23-41)37(43-35(29)27-17-9-3-10-18-27)45-46-38-32(24-42)34(26-15-7-2-8-16-26)30(22-40)36(44-38)28-19-11-4-12-20-28/h1-20H |
Clé InChI |
LQKBOAIBKUZEGT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C(=NC(=C2C#N)SSC3=C(C(=C(C(=N3)C4=CC=CC=C4)C#N)C5=CC=CC=C5)C#N)C6=CC=CC=C6)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2,5-dimethoxyphenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B14421576.png)
![5-Acetyl-4-methylbicyclo[2.2.2]oct-2-en-2-yl acetate](/img/structure/B14421583.png)
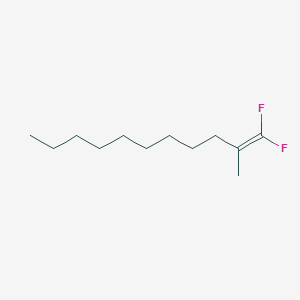
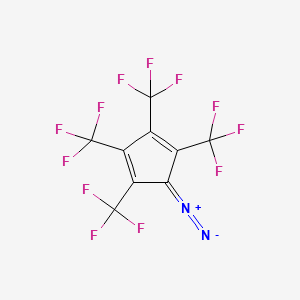
![6-Ethyl-9-(4-ethylphenyl)-4-methoxynaphtho[2,3-c]furan-1,3-dione](/img/structure/B14421607.png)

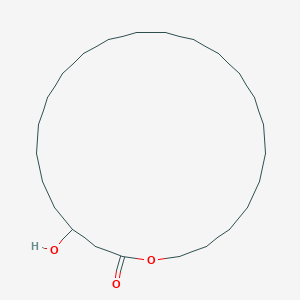
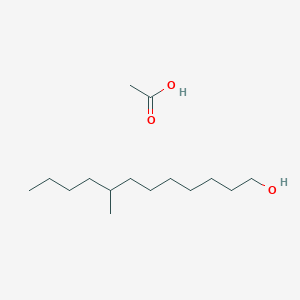
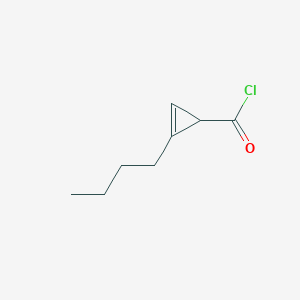


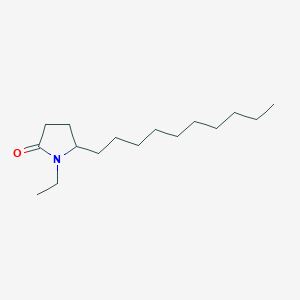
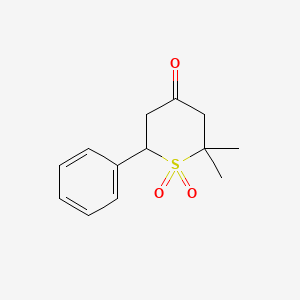
![1-(Bicyclo[4.1.0]heptan-2-ylidene)-3,3-dimethylbutan-2-one](/img/structure/B14421671.png)
